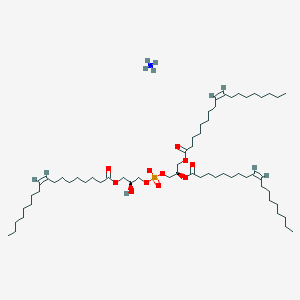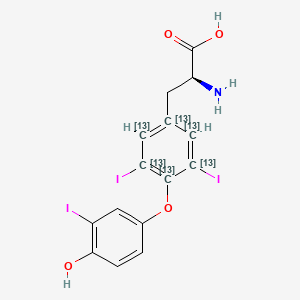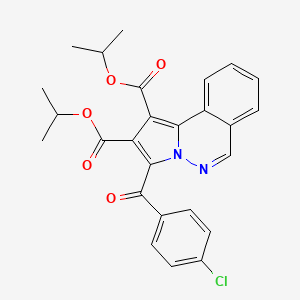![molecular formula C16H17N5O4 B11939029 N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline CAS No. 6373-96-2](/img/structure/B11939029.png)
N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline is an organic compound with the molecular formula C16H17N5O4. It is a member of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is often used as a dye in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline typically involves the diazotization of 2,4-dinitroaniline followed by coupling with N,N-diethylaniline. The reaction conditions generally include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the nitro groups, converting them into amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield N,N-diethyl-4-[(2,4-diaminophenyl)azo]aniline .
Aplicaciones Científicas De Investigación
N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of colored materials, including textiles and plastics
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline involves its interaction with molecular targets through its azo and nitro groups. These interactions can lead to various biochemical effects, including inhibition of specific enzymes and disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-N’-(2,4-dinitrophenyl)ethylenediamine: Shares similar structural features but differs in the presence of an ethylenediamine linkage.
Methacrylate-containing para-derivatives of N,N-diethyl-4-(phenyldiazenyl)aniline: These compounds have methacrylate groups and are used as photoinitiators in polymerization processes.
Uniqueness
N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline is unique due to its specific azo linkage and the presence of both diethylamino and dinitrophenyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Número CAS |
6373-96-2 |
|---|---|
Fórmula molecular |
C16H17N5O4 |
Peso molecular |
343.34 g/mol |
Nombre IUPAC |
4-[(2,4-dinitrophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H17N5O4/c1-3-19(4-2)13-7-5-12(6-8-13)17-18-15-10-9-14(20(22)23)11-16(15)21(24)25/h5-11H,3-4H2,1-2H3 |
Clave InChI |
MZKPZDRFDHZNND-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B11938956.png)

![sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11938967.png)
![9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11938975.png)







![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11939021.png)

